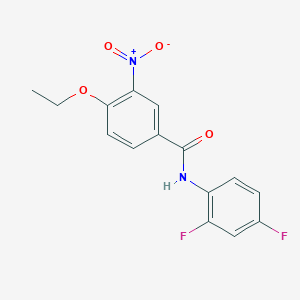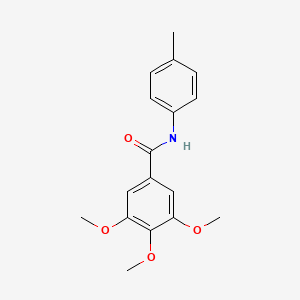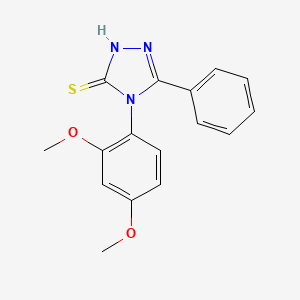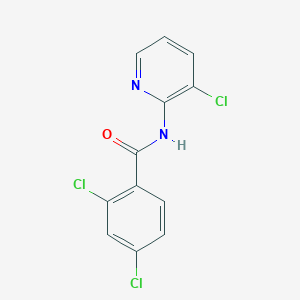![molecular formula C19H20N2O B5738618 2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5738618.png)
2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]phenol (referred to as TPP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TPP is a pyrazole derivative that has been synthesized using several methods.
Mécanisme D'action
The mechanism of action of TPP is not fully understood. However, it has been suggested that TPP acts by inhibiting the activity of certain enzymes involved in inflammation and cancer. TPP has also been shown to scavenge free radicals and protect against oxidative stress.
Biochemical and Physiological Effects:
TPP has been shown to possess several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. TPP has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, TPP has been shown to protect against oxidative stress and DNA damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TPP is its versatility. It can be easily synthesized using several methods and can be used for various applications. However, one of the main limitations of TPP is its low solubility in water, which can limit its use in certain experiments.
Orientations Futures
For the study of TPP include the development of new synthesis methods, the study of its pharmacokinetics and pharmacodynamics in vivo, and the exploration of its potential applications in catalysis and materials science.
Méthodes De Synthèse
Several methods have been reported for the synthesis of TPP. One of the most common methods involves the reaction of 4-tert-butylphenylhydrazine with 2-hydroxybenzaldehyde in the presence of a base. The resulting product is then cyclized using acetic acid to obtain TPP. Another method involves the reaction of 4-tert-butylphenylhydrazine with 2-hydroxyacetophenone in the presence of a base, followed by cyclization using acetic acid.
Applications De Recherche Scientifique
TPP has been extensively studied for its potential applications in various fields. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. TPP has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, TPP has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and materials science.
Propriétés
IUPAC Name |
2-[3-(4-tert-butylphenyl)-1H-pyrazol-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-19(2,3)14-10-8-13(9-11-14)16-12-17(21-20-16)15-6-4-5-7-18(15)22/h4-12,22H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFUWGIKXZPLAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=C2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641065 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate](/img/structure/B5738568.png)
![N-methyl-N'-1-naphthyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5738571.png)
![N-(3,4-dimethylphenyl)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B5738575.png)


![4-[5-bromo-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5738611.png)

![5-({[5-(4-chlorobenzoyl)-2-furyl]methyl}thio)-4-cyclohexyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5738638.png)

